

Application Notes and Protocols: Preparation of 5-Chlorothiophene-2-carbonyl Chloride

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Compound of Interest

Compound Name: 5-Chloro-thiophene-2-carboxylic acid

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Introduction

5-Chlorothiophene-2-carbonyl chloride is a key building block in organic synthesis, most notably as a crucial intermediate in the production of the anticoagulant drug Rivaroxaban.[1][2][3] Its reactive acyl chloride functionality allows for the facile formation of amides, esters, and other carbonyl derivatives, making it a versatile reagent in the development of pharmaceuticals and agrochemicals.[4] This document provides detailed protocols for the synthesis of 5-chlorothiophene-2-carbonyl chloride, focusing on the widely utilized method of chlorinating 5-chlorothiophene-2-carboxylic acid.

Chemical Properties

Property	Value
Chemical Formula	C ₅ H ₂ Cl ₂ OS
Molecular Weight	181.04 g/mol [5]
Appearance	Colorless to light yellow or light orange liquid[2] [4][6]
CAS Number	42518-98-9[7]
Boiling Point	80-90 °C at 5 mmHg[2]
Purity	Often >98%, with some methods achieving >99.9%[2][6][8]

Synthesis of 5-Chlorothiophene-2-carboxylic Acid

The precursor, 5-chlorothiophene-2-carboxylic acid, can be synthesized via several routes, including the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis, or the oxidation of 5-chlorothiophene-2-carboxaldehyde.[9][10]

Experimental Protocols for the Preparation of 5-Chlorothiophene-2-carbonyl chloride

The most common and efficient method for the preparation of 5-chlorothiophene-2-carbonyl chloride is the reaction of 5-chlorothiophene-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[8][11][12][13]

Protocol 1: Using Thionyl Chloride

This protocol is adapted from a patented procedure that reports high yield and purity.[1][2]

Materials:

- 5-chlorothiophene-2-carboxylic acid
- Thionyl chloride (SOCl₂)

- Dichloromethane (CH_2Cl_2) or Carbon Tetrachloride (CCl_4) (nonpolar solvent)[1]
- N,N-dimethylformamide (DMF) (catalyst, 1 drop)[2]
- Inert gas (Nitrogen or Argon)
- Alkali solution (for absorption system)

Equipment:

- Four-necked flask
- Stirrer
- Thermometer
- Reflux condenser
- Dropping funnel
- Heating mantle
- Ice bath
- Reduced pressure distillation apparatus
- Alkali trap/scrubber for acidic gases (HCl , SO_2)

Procedure:

- Reaction Setup: Assemble a dry four-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser with an alkali trap, and a dropping funnel. The entire system should be under an inert gas atmosphere (e.g., nitrogen).[1]
- Charging the Reactor: To the flask, add the nonpolar solvent (e.g., 100 g of dichloromethane) and 5-chlorothiophene-2-carboxylic acid (e.g., 16.5 g, 0.1 mol).[2] Add a catalytic amount of DMF (1 drop).[2]

- Addition of Thionyl Chloride: Cool the mixture in an ice bath to below 0 °C.[1] Slowly add thionyl chloride (e.g., 15 g, ~0.126 mol) to the stirred suspension.[1][2] Maintain the temperature below 10 °C during the addition to control the exothermic reaction.[8]
- Reaction: After the addition is complete, stir the mixture at room temperature for 10-30 minutes.[1] Then, heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain for 1-4 hours.[1][2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- Work-up and Purification: After the reaction is complete, recover the solvent and excess thionyl chloride by distillation.[2] The crude product is then purified by distillation under reduced pressure (80-90 °C / 5 mmHg) to yield 5-chlorothiophene-2-carbonyl chloride as a colorless liquid.[2]

Quantitative Data:

Starting Material	Chlorinating Agent	Solvent	Catalyst	Reaction Conditions	Yield	Purity (GC)	Reference
5-chlorothiophene-2-carboxylic acid (0.1 mol)	Thionyl chloride (15 g)	Dichloromethane (100 g)	DMF (1 drop)	40 °C, 4 hours	100.0%	99.98%	[2]
5-chlorothiophene-2-carboxylic acid	Thionyl chloride	Carbon tetrachloride	-	<0 °C addition, then reflux 1-3h	High	High	[1]

Safety Precautions:

- Thionyl chloride is corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood.[14]
- The reaction evolves toxic gases (HCl and SO₂), which must be neutralized with an alkali scrubber.[14]
- Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[15]

Protocol 2: Using Oxalyl Chloride

An alternative method involves the use of oxalyl chloride, often with a catalytic amount of DMF.

Procedure Outline:

- Suspend 5-chlorothiophene-2-carboxylic acid in an anhydrous nonpolar solvent (e.g., dichloromethane).
- Add a catalytic amount of DMF.
- Slowly add oxalyl chloride at a low temperature.
- Allow the reaction to warm to room temperature and stir until gas evolution ceases.
- Remove the solvent and excess reagent under reduced pressure to obtain the product.

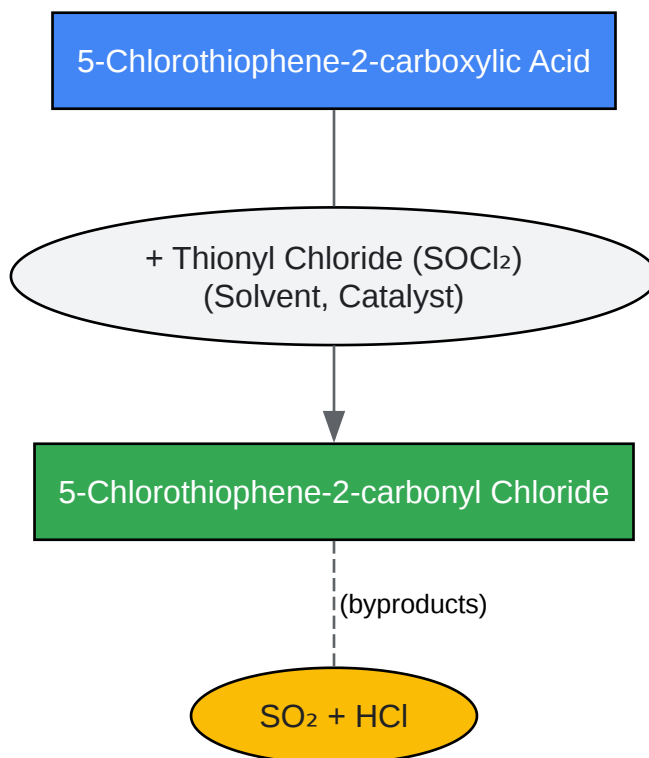
Workflow and Logic Diagrams

Below are diagrams illustrating the experimental workflow and the chemical transformation.



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Caption: Experimental workflow for the synthesis of 5-chlorothiophene-2-carbonyl chloride.



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Caption: Reaction scheme for the preparation of 5-chlorothiophene-2-carbonyl chloride.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

- Gas Chromatography (GC): To determine the purity of the product.[2]
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z 180, 182, 184 due to chlorine isotopes).[2]
- Nuclear Magnetic Resonance (¹H NMR): To confirm the structure. Expected signals would be two doublets in the aromatic region. For example, ¹H NMR (CDCl₃, 400 MHz) δ = 7.79 (d, J = 4 Hz, 1H), 7.04 (d, J = 4 Hz, 1H).[3] Another source reports ¹H NMR (PhCl, CDCl₃, 400 MHz) δ = 7.99 (d, J = 4 Hz, 1H), 6.86 (d, J = 4 Hz, 1H).[16]

Conclusion

The synthesis of 5-chlorothiophene-2-carbonyl chloride from its corresponding carboxylic acid using thionyl chloride is a robust and high-yielding method. Careful control of the reaction temperature and adherence to safety protocols are essential for a successful and safe synthesis. The high purity of the product obtained through this method often allows for its direct use in subsequent synthetic steps without the need for further purification.[1]

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